3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
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Overview
Description
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of dichloro groups on the benzene ring, a nitro group on the oxazole ring, and a vinyl linkage between the aniline and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and a nitrile oxide.
Nitration: The oxazole ring is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Vinylation: The vinyl linkage is introduced through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Amination: Finally, the dichloroaniline is coupled with the vinylated oxazole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the selection of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloro groups on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The vinyl group can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (dimethylformamide, toluene).
Major Products
Reduction of Nitro Group: 3,5-dichloro-N-[(E)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]aniline.
Substitution of Dichloro Groups: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitro and oxazole functionalities.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the vinyl linkage and dichloro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloroaniline: Lacks the oxazole and vinyl groups, making it less complex and potentially less versatile.
N-(2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl)aniline: Similar but without the dichloro groups, which can affect its reactivity and applications.
3,5-dichloro-N-[(E)-2-(4-nitro-1,2-oxazol-5-yl)ethenyl]aniline: Similar but with a different substitution pattern on the oxazole ring, which can influence its properties.
Uniqueness
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both dichloro and nitro groups, along with the oxazole ring and vinyl linkage, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-7-12(17(18)19)11(20-16-7)2-3-15-10-5-8(13)4-9(14)6-10/h2-6,15H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIIYTRQHZLGFQ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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